methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
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Description
A metabolite of Apixaban
Mechanism of Action
- FXa plays a crucial role in the conversion of prothrombin to thrombin, which is essential for fibrin clot formation .
- This prevents the conversion of prothrombin to thrombin, ultimately inhibiting platelet activation and fibrin clot formation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biological Activity
Methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a compound with significant biological activity, particularly as an inhibitor of Factor Xa (fXa). This compound is part of a broader class of pyrazolo[3,4-c]pyridine derivatives that have garnered attention for their potential therapeutic applications in various medical fields.
The primary mechanism of action for this compound involves the inhibition of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting fXa, the compound effectively prevents thrombin generation and subsequent clot formation. This mechanism positions it as a valuable candidate for anticoagulant therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that specific substitutions on the pyrazolo[3,4-c]pyridine scaffold significantly influence the potency and selectivity of the compound against fXa. The presence of the p-methoxyphenyl group at the P1 position has been identified as crucial for maintaining high binding affinity and oral bioavailability. Additionally, modifications at the C-3 position of the pyrazole ring have shown to enhance inhibitory activity against fXa .
Anticoagulant Activity
The compound has demonstrated exceptional potency with an IC50 value in the low nanomolar range against fXa. In vitro studies indicate that it retains a high degree of selectivity for fXa over other serine proteases such as thrombin .
Compound | IC50 (nM) | Selectivity | Notes |
---|---|---|---|
Methyl 1-(4-methoxyphenyl)-7-oxo... | 23 ± 8 | High | Potent fXa inhibitor |
Betrixaban | 8.7 | Moderate | Comparison standard |
Cytotoxicity Studies
In addition to its anticoagulant properties, preliminary cytotoxicity assessments against various cancer cell lines have been conducted. The compound exhibited moderate cytotoxicity against Hep G2 cells (IC50 = 0.0158–71.3 µM), suggesting potential antitumor activity .
Case Studies
- Apixaban Development : The compound is closely related to apixaban (BMS-562247), which has been extensively studied for its efficacy in preventing venous thromboembolism and stroke in patients with atrial fibrillation. Clinical trials have established its safety profile and effectiveness compared to traditional anticoagulants .
- Antidiabetic Effects : Other derivatives within the pyrazolo[3,4-c]pyridine class have shown promising results in reducing blood glucose levels and enhancing insulin sensitivity in preclinical models . This suggests a broader therapeutic potential beyond anticoagulation.
Pharmacokinetics
Pharmacokinetic studies indicate that methyl 1-(4-methoxyphenyl)-7-oxo... possesses favorable absorption characteristics and metabolic stability. The compound demonstrates good oral bioavailability and a favorable half-life in vivo, making it suitable for further development as an oral anticoagulant .
Properties
IUPAC Name |
methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-34-20-12-10-19(11-13-20)30-24-21(23(27-30)26(33)35-2)14-16-29(25(24)32)18-8-6-17(7-9-18)28-15-4-3-5-22(28)31/h6-13H,3-5,14-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFSYYKSFUFOTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074365-84-6 |
Source
|
Record name | Methyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN8E66QU6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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